2-(((3-(4-甲氧基苯基)-1,2,4-恶二唑-5-基)甲基)硫代)-3-苯乙基喹唑啉-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

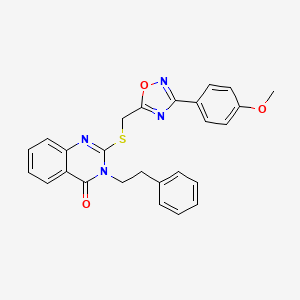

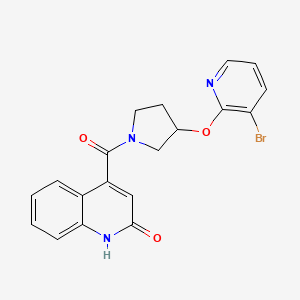

The compound "2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one" is a derivative of quinazolinone, a class of compounds known for their diverse pharmacological activities. Quinazolinones have been extensively studied for their anticancer properties, among other therapeutic potentials. The methoxyphenyl group and the oxadiazole moiety in the compound suggest modifications that could impact its biological activity and solubility.

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves multi-step reactions that may include the formation of C-C and C-N bonds, as well as the use of eco-friendly solvents and catalysts. For instance, a green synthetic procedure has been developed for the synthesis of related compounds, such as methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate, which involves the use of deep eutectic solvents (DES) and microwave-induced synthesis . Similarly, a one-pot synthesis strategy has been employed for the synthesis of novel quinazolinone derivatives in water, highlighting the trend towards more environmentally friendly synthesis methods .

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is crucial for their biological activity. For example, the crystal structure of a related compound, 2-[2-hydroxy-3-methoxyphenyl]-3-[2-hydroxy-3-methoxybenzylamino]-1,2-dihydroquinazolin-4(3H)-one, has been elucidated, confirming the formation of the quinazolinone ring and providing insights into the ligand's behavior . The presence of substituents such as the methoxy group and the oxadiazole ring in the compound of interest could influence its binding affinity and selectivity towards biological targets.

Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions, including interactions with hydroxylamine, leading to the formation of isoxazole or oxazole derivatives . The reactivity of these compounds can be influenced by the nature of the substituents and the reaction conditions. The title compound's thioether and oxadiazole groups may also participate in chemical reactions, potentially leading to the formation of new derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives, such as solubility, lipophilicity, and metabolic stability, are important for their pharmacokinetic profile and therapeutic efficacy. For instance, compound 2 from paper exhibited a balance between aqueous solubility and lipophilicity, as well as moderate metabolic stability in vivo. These properties are essential for the compound's ability to reach its target in the body and exert its pharmacological effect.

科学研究应用

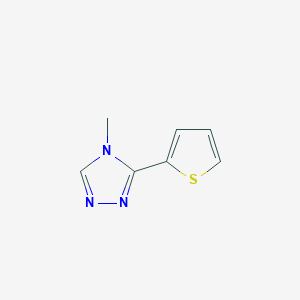

热物理表征

Godhani 等人 (2013) 进行的一项系统研究重点关注了 1,3,4-恶二唑衍生物的热物理性质,包括密度、粘度、超声波声速以及各种声学和热力学参数。这项研究提供了宝贵的见解,了解结构修饰如何影响溶剂(如氯仿和 N,N-二甲基甲酰胺)中的活化吉布斯能、活化焓和活化熵 (Godhani, Dobariya, Sanghani, & Mehta, 2013)。

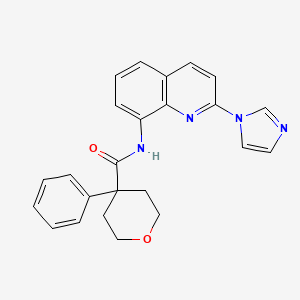

抗菌活性

Osarodion Peter Osarumwense (2022) 的研究探索了喹唑啉酮衍生物的合成和抗菌活性,证明了其对多种细菌菌株(包括金黄色葡萄球菌和大肠杆菌)具有显着的活性。这表明了这些化合物作为抗菌剂的潜力 (Osarumwense, 2022)。

抗惊厥和抗菌活性

Rajasekaran、Rajamanickam 和 Darlinquine (2013) 对新的硫代喹唑啉酮衍生物进行了一项研究,探讨了它们的抗惊厥和抗菌活性。研究结果表明对革兰氏阳性菌和革兰氏阴性菌、真菌具有广谱活性,并具有有效的抗惊厥活性,强调了这些衍生物的治疗潜力 (Rajasekaran, Rajamanickam, & Darlinquine, 2013)。

环保合成

Yadav、Vagh 和 Jeong (2020) 对喹唑啉酮衍生物的环保合成方法进行了研究,他们开发了一种简单有效的方案,可在水中合成这些化合物。这种方法提出了一种对环境可持续性有利的绿色化学替代方案 (Yadav, Vagh, & Jeong, 2020)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(2-phenylethyl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N4O3S/c1-32-20-13-11-19(12-14-20)24-28-23(33-29-24)17-34-26-27-22-10-6-5-9-21(22)25(31)30(26)16-15-18-7-3-2-4-8-18/h2-14H,15-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLHHQSLSWXRKMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2548883.png)

![7-[(6-Methyl-5,5-dioxido-6,11-dihydrodibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoate](/img/structure/B2548884.png)

![N-[(5-Cyclopropyl-2-fluorophenyl)methyl]but-2-ynamide](/img/structure/B2548888.png)

![N-(2-chlorophenyl)-4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carboxamide](/img/structure/B2548889.png)

![1-(3-methoxypropyl)-9-methyl-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2548891.png)

![3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid](/img/structure/B2548893.png)

![(E)-methyl 2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2548896.png)